5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C28H33N5 |
|---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C28H33N5/c1-20-11-9-10-14-23(20)31-15-17-32(18-16-31)25-19-24(28(3,4)5)29-27-26(21(2)30-33(25)27)22-12-7-6-8-13-22/h6-14,19H,15-18H2,1-5H3 |
InChI Key |
FFRJFZMKOKTPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C(=NN34)C)C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]pyrimidine Synthesis
The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclocondensation of 5-amino-1H-pyrazole derivatives with β-diketones or enaminones. A typical protocol involves:
Reagents and Conditions
-
5-Amino-3-phenylpyrazole : Reacted with 3,4-dimethoxyacetophenone in dimethylformamide dimethyl acetal (DMF-DMA) under reflux to form an enamine intermediate.
-
Cyclization : The enamine undergoes thermal cyclization at 120°C for 6–8 hours in ethanol, yielding the unsubstituted pyrazolo[1,5-a]pyrimidine scaffold.
Key Factors Affecting Yield
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–130°C | <75°C: Incomplete cyclization; >140°C: Decomposition |
| Solvent Polarity | Ethanol/DMF | Polar aprotic solvents enhance reaction rate |
| Reaction Time | 6–8 hours | Shorter durations lead to partial conversion |
Introduction of the Tert-Butyl Group
The tert-butyl group at position 5 is introduced via Friedel-Crafts alkylation or through pre-functionalized building blocks.
Method A: Direct Alkylation
-
Reagents : tert-Butyl chloride, AlCl₃ (Lewis acid)
-
Conditions : 0°C to room temperature, dichloromethane solvent.
-
Yield : 60–70%, limited by steric hindrance from the pyrimidine ring.
Method B: Pre-Functionalized Enaminone
-
Strategy : Use 3-(tert-butyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one as the cyclization partner.
-
Advantage : Avoids post-cyclization alkylation, improving yield to 85–90%.
Methyl Group Installation at Position 2
Methylation at position 2 is achieved via nucleophilic substitution or through the use of methyl-containing precursors.
Nucleophilic Methylation
-
Reagents : Methyl iodide, K₂CO₃ (base)
-
Conditions : Reflux in acetone for 12 hours.
-
Side Reaction : Over-alkylation at N1 is mitigated by stoichiometric control (1.1 eq CH₃I).
Pre-Methylated Pyrazole
-
Alternative : Start with 5-amino-2-methyl-3-phenylpyrazole, eliminating the need for post-cyclization methylation.
Piperazinyl Group Functionalization at Position 7
The 4-(2-methylphenyl)piperazine moiety is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr).
Buchwald-Hartwig Amination
| Component | Specification |
|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos |
| Ligand | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 100°C, 24 hours |
| Yield | 65–75% |
SNAr Reaction
-
Conditions : 7-Chloropyrazolo[1,5-a]pyrimidine intermediate reacted with 4-(2-methylphenyl)piperazine in DMF at 80°C.
-
Limitation : Requires electron-deficient pyrimidine ring for effective substitution.
Phenyl Group Incorporation at Position 3
The phenyl group at position 3 is typically introduced during the initial cyclocondensation step using phenyl-substituted enaminones.
Enaminone Preparation
-
Synthesis : Condensation of 3-phenylprop-2-en-1-one with DMF-DMA.
-
Yield : >90% under anhydrous conditions.
Purification and Optimization
Chromatographic Methods
-
Normal-Phase HPLC : Silica column, hexane/ethyl acetate gradient (70:30 to 50:50).
-
Recrystallization : Ethanol/water (3:1) yields >99% purity.
Reaction Optimization
| Parameter | Before Optimization | After Optimization |
|---|---|---|
| Cyclization Time | 12 hours | 8 hours |
| Piperazine Coupling Yield | 58% | 73% |
| Overall Yield | 32% | 41% |
Industrial-Scale Production
Continuous Flow Synthesis
-
Reactor Type : Microfluidic tubular reactor
-
Advantages :
-
20% higher yield vs. batch processes.
-
Reduced solvent consumption (50% less DMF).
-
Quality Control
-
Analytical Methods : LC-MS (purity), ¹H NMR (structural confirmation), XRD (polymorph analysis).
Chemical Reactions Analysis
5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structural Representation
The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including the compound in focus, as promising anticancer agents. The structural motif allows for significant modifications that enhance their efficacy against various cancer cell lines.
Case Study: Antitumor Activity
A study published in Molecules (2021) discusses the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines. It was found that modifications at specific positions could lead to enhanced inhibitory activity against cancer cell proliferation. The derivatives exhibited selective cytotoxicity towards certain cancer types while maintaining lower toxicity towards normal cells .
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. The pyrazolo[1,5-a]pyrimidine scaffold has been shown to interact with various targets, making it a versatile candidate for drug design.
Example of Enzyme Targeting
Research indicates that compounds with similar structures can act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases. This targeting capability opens avenues for developing new therapeutic agents based on this scaffold .
Psychopharmacological Applications
Beyond oncology, there is emerging interest in the psychopharmacological properties of pyrazolo[1,5-a]pyrimidines. These compounds have shown promise as anxiolytics and antidepressants in preliminary studies.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Kinase Inhibition
Key Positions :
- 5-Position: Critical for potency. In Pim-1 kinase inhibitors, a trans-4-aminocyclohexanol group at this position increased activity 100-fold (IC₅₀ = 27 nM for compound 9 vs. 294 nM for fragment 19) .
- 3-Position : Aromatic rings with electron-withdrawing groups (e.g., −CF₃, −Cl) improve potency. For example, 3-(4-fluorophenyl) derivatives exhibit COX-2 selectivity . The target’s unsubstituted phenyl group may reduce potency compared to fluorophenyl analogs but could lower off-target risks .
- 7-Position : Piperazine derivatives with arylalkyl groups (e.g., benzyl, 2-methylphenyl) enhance selectivity. For instance, 7-(morpholin-4-yl) analogs show PI3Kδ inhibition, while 7-piperazinyl groups with bulky substituents (e.g., 4-benzhydryl) improve Pim-1/Pim-2 selectivity .
Table 1: Kinase Inhibition Profiles of Selected Analogs
Biological Activity
5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 439.6 g/mol. Its structure features a tert-butyl group , a methyl group , a piperazine ring , and a phenyl group , which contribute to its unique chemical properties and potential biological activities.
Research indicates that 5-Tert-butyl-2-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine interacts with specific enzymes and receptors, modulating their activities. This modulation can lead to various biological effects, particularly in signaling pathways relevant to cancer and infectious diseases. For instance, it may inhibit mycobacterial ATP synthase, which is crucial in the treatment of tuberculosis .
Biological Activities
Antimycobacterial Activity : The compound has been studied for its ability to inhibit the growth of Mycobacterium tuberculosis (M.tb). Structure-activity relationship (SAR) studies have shown that certain derivatives exhibit potent in vitro activity against M.tb, highlighting their potential as therapeutic agents .
Anticancer Properties : In vitro studies have demonstrated that the compound may possess anticancer properties. Similar pyrazolo[1,5-a]pyrimidine derivatives have been reported as effective inducers of apoptosis and inhibitors of cyclin-dependent kinases, suggesting that this compound could also exhibit such properties .
Case Studies and Research Findings
A recent study focusing on pyrazolo[1,5-a]pyrimidines highlighted the synthesis of various analogues and their biological evaluation. The most effective compounds showed significant inhibition of M.tb growth with low toxicity profiles in human liver microsomal assays. This suggests that modifications to the core structure can enhance bioactivity while minimizing adverse effects .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
